N1-METHYL-4-[[2-[5-(TRIFLUOROMETHYL)-1H-IMIDAZOL-2-YL]-4-PYRIDINYL]OXY]-1,2-BENZENEDIAMINE
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Overview
Description
1,2-Benzenediamine, n1-methyl-4-[[2-[5-(trifluoromethyl)-1h-imidazol-2-yl]-4-pyridinyl]oxy]- is a complex organic compound with a molecular formula of C16H14F3N5O. This compound is known for its unique structure, which includes a benzenediamine core substituted with a methyl group and a trifluoromethyl-imidazolyl-pyridinyl moiety. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
The synthesis of 1,2-Benzenediamine, n1-methyl-4-[[2-[5-(trifluoromethyl)-1h-imidazol-2-yl]-4-pyridinyl]oxy]- involves multiple steps. The primary synthetic route includes the following steps:
Formation of the benzenediamine core: This is typically achieved through the reduction of nitrobenzene derivatives.
Formation of the trifluoromethyl-imidazolyl-pyridinyl moiety: This involves the reaction of pyridine derivatives with trifluoromethyl-imidazole under specific conditions.
Coupling reaction: The final step involves coupling the benzenediamine core with the trifluoromethyl-imidazolyl-pyridinyl moiety using appropriate coupling agents.
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
1,2-Benzenediamine, n1-methyl-4-[[2-[5-(trifluoromethyl)-1h-imidazol-2-yl]-4-pyridinyl]oxy]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of amine derivatives.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the trifluoromethyl group can be replaced by other nucleophiles under specific conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1,2-Benzenediamine, n1-methyl-4-[[2-[5-(trifluoromethyl)-1h-imidazol-2-yl]-4-pyridinyl]oxy]- has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1,2-Benzenediamine, n1-methyl-4-[[2-[5-(trifluoromethyl)-1h-imidazol-2-yl]-4-pyridinyl]oxy]- involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The pathways involved in its mechanism of action depend on the specific biological context and the targets it interacts with.
Comparison with Similar Compounds
1,2-Benzenediamine, n1-methyl-4-[[2-[5-(trifluoromethyl)-1h-imidazol-2-yl]-4-pyridinyl]oxy]- can be compared with other similar compounds, such as:
1,2-Benzenediamine, 4-methyl-: This compound has a similar benzenediamine core but lacks the trifluoromethyl-imidazolyl-pyridinyl moiety, making it less complex.
1,4-Benzenediamine, 2-methyl-: This compound has a different substitution pattern on the benzene ring, leading to different chemical properties and reactivity.
The uniqueness of 1,2-Benzenediamine, n1-methyl-4-[[2-[5-(trifluoromethyl)-1h-imidazol-2-yl]-4-pyridinyl]oxy]- lies in its complex structure and the presence of the trifluoromethyl-imidazolyl-pyridinyl moiety, which imparts distinctive chemical and biological properties.
Properties
Molecular Formula |
C16H14F3N5O |
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Molecular Weight |
349.31 g/mol |
IUPAC Name |
1-N-methyl-4-[2-[5-(trifluoromethyl)-1H-imidazol-2-yl]pyridin-4-yl]oxybenzene-1,2-diamine |
InChI |
InChI=1S/C16H14F3N5O/c1-21-12-3-2-9(6-11(12)20)25-10-4-5-22-13(7-10)15-23-8-14(24-15)16(17,18)19/h2-8,21H,20H2,1H3,(H,23,24) |
InChI Key |
MADZKMFFVWYSOC-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=C(C=C(C=C1)OC2=CC(=NC=C2)C3=NC=C(N3)C(F)(F)F)N |
Origin of Product |
United States |
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